2-Methyl-4-methoxypyridine-N-oxide

Description

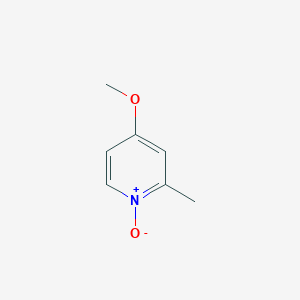

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2-methyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-6-5-7(10-2)3-4-8(6)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGYHDYAMVNSLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C=CC(=C1)OC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443623 | |

| Record name | 2-METHYL-4-METHOXYPYRIDINE-N-OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6890-60-4 | |

| Record name | Pyridine, 4-methoxy-2-methyl-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6890-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-METHYL-4-METHOXYPYRIDINE-N-OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Methyl-4-methoxypyridine-N-oxide: Technical Guide

The following technical guide details the chemical identity, synthesis, and applications of 2-Methyl-4-methoxypyridine-N-oxide.

Chemical Identity & Core Properties

2-Methyl-4-methoxypyridine-N-oxide (also known as 4-methoxy-2-picoline 1-oxide) is a functionalized pyridine derivative used primarily as a regioselective intermediate in the synthesis of pharmaceutical agents.[1] Its N-oxide moiety activates the adjacent methyl group (C2 position) for functionalization via the Boekelheide rearrangement, a critical pathway for generating 2-hydroxymethylpyridines found in proton pump inhibitors (PPIs) and kinase inhibitors.

Key Data Table

| Property | Specification |

| CAS Number | 6890-60-4 |

| IUPAC Name | 4-Methoxy-2-methyl-1-oxidopyridin-1-ium |

| Molecular Formula | C |

| Molecular Weight | 139.15 g/mol |

| Appearance | Yellow oil or low-melting solid |

| Boiling Point | 89–95 °C (at 15 mmHg) [1] |

| Solubility | Soluble in Methanol, Chloroform, Dichloromethane |

| Stability | Hygroscopic; store under inert atmosphere at 2–8 °C |

Synthesis & Manufacturing Protocols

The industrial preparation of 2-Methyl-4-methoxypyridine-N-oxide typically follows two primary routes. The Nucleophilic Substitution Route is preferred for high-purity applications as it avoids the formation of N-oxidation isomers common in direct oxidation methods.

Route A: Nucleophilic Aromatic Substitution (Preferred)

This method utilizes 2-methyl-4-nitropyridine-N-oxide as the starting material.[2] The nitro group at the 4-position is highly electrophilic due to the electron-withdrawing nature of the N-oxide, allowing facile displacement by methoxide.

Experimental Protocol [2]

-

Reagents: 2-Methyl-4-nitropyridine-N-oxide (1.0 equiv), Sodium Methoxide (28% in MeOH, 1.5–2.0 equiv), Methanol (Solvent).

-

Reaction: Dissolve 2-methyl-4-nitropyridine-N-oxide in methanol. Add sodium methoxide solution dropwise at room temperature.

-

Conditions: Reflux the mixture for 1.5 to 2 hours. Monitor consumption of starting material by TLC or HPLC.

-

Work-up: Cool to room temperature. Neutralize with 2M HCl. Extract with Chloroform (

). Dry organic layer over anhydrous -

Purification: Concentrate under reduced pressure to yield the product as a yellow oil.

-

Yield: Typically 85–95%.

Route B: Direct Oxidation

Direct oxidation of 2-methyl-4-methoxypyridine using m-chloroperoxybenzoic acid (mCPBA) or Hydrogen Peroxide (

-

Note: This route requires the precursor 2-methyl-4-methoxypyridine, which is often less available than the nitro-oxide precursor. It also carries a risk of over-oxidation or safety hazards associated with peracids.

Synthesis Pathway Diagram

Figure 1: Synthesis of 2-Methyl-4-methoxypyridine-N-oxide via nucleophilic substitution of the nitro group.[3][4][5]

Applications in Drug Development[8][9]

The primary utility of 2-Methyl-4-methoxypyridine-N-oxide lies in its ability to undergo the Boekelheide Rearrangement . This reaction transforms the 2-methyl group into a 2-hydroxymethyl group (via an acetoxy intermediate), a structural motif essential for linking pyridine rings to benzimidazoles in proton pump inhibitors (e.g., Rabeprazole analogs) and ATM kinase inhibitors.

Mechanism: Boekelheide Rearrangement

The N-oxide oxygen attacks the acetic anhydride to form an N-acetoxy cation. Deprotonation of the

Experimental Workflow for Functionalization [2]

-

Acetylation: Dissolve 2-Methyl-4-methoxypyridine-N-oxide in Acetic Anhydride (

). Heat at 100 °C for 2 hours. -

Isolation: Remove excess

under vacuum. The residue is (4-methoxypyridin-2-yl)methyl acetate .[2] -

Hydrolysis: Treat the acetate with NaOH/MeOH (Reflux, 3h) to generate (4-methoxypyridin-2-yl)methanol .

-

Chlorination (Optional): React with

to form the chloromethyl derivative, a reactive electrophile for drug coupling.

Reaction Pathway Diagram

Figure 2: Conversion of the N-oxide to the hydroxymethyl active pharmaceutical intermediate (API) precursor.

Analytical Characterization

To validate the identity of synthesized batches, the following spectral markers should be observed:

-

1H NMR (DMSO-d6):

- 2.3–2.4 ppm (s, 3H, CH3 at C2)

- 3.8–3.9 ppm (s, 3H, O-CH3 )

- 6.8–7.0 ppm (m, 2H, Ar-H at C3, C5)

- 8.1–8.3 ppm (d, 1H, Ar-H at C6, characteristic downfield shift due to N-oxide)

-

Mass Spectrometry (ESI):

-

Calculated

-

Observed

-

Safety & Handling

-

Hazards: The compound is an irritant (Skin Irrit. 2, Eye Irrit. 2).[6] The nitro-precursor (if used) is potentially explosive if heated dry; however, the methoxy-N-oxide product is generally stable.

-

Storage: Store in a tightly closed container under nitrogen. Hygroscopic nature requires protection from moisture to prevent degradation or concentration changes in solution.

-

PPE: Standard laboratory PPE (Gloves, Goggles, Fume Hood) is mandatory during synthesis, particularly when using sodium methoxide (corrosive) or acetic anhydride (lachrymator).

References

-

US Patent 3467659A . Process for the reduction of pyridine n-oxides. Google Patents.

-

European Patent EP3042900B1 . Novel morpholine derivative or salt thereof (ATM Inhibitors).[2] European Patent Office.[2]

-

ChemicalBook . 2-Methyl-4-methoxypyridine-N-oxide Product Synthesis & Properties.

-

BLD Pharm . 2-Methyl-4-methoxypyridine-n-oxide (CAS 6890-60-4) Technical Data.[1][7]

Sources

- 1. prepchem.com [prepchem.com]

- 2. data.epo.org [data.epo.org]

- 3. 4-Methoxypyridine N-oxide synthesis - chemicalbook [chemicalbook.com]

- 4. US3467659A - Process for the reduction of pyridine n-oxides - Google Patents [patents.google.com]

- 5. CHEMPACIFIC 38141 | 24103-75-1 [chemicalbook.com]

- 6. 4-Methoxypyridine N-oxide | C6H7NO2 | CID 70743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6890-60-4|2-Methyl-4-methoxypyridine-n-oxide|BLD Pharm [bldpharm.com]

Comprehensive Spectroscopic Profile: 2-Methyl-4-methoxypyridine-N-oxide

This guide details the spectroscopic characterization and synthesis of 2-Methyl-4-methoxypyridine-N-oxide (also known as 4-methoxy-2-picoline N-oxide).[1] This compound is a critical intermediate in the synthesis of pyridine-based ligands and a known process impurity in the manufacturing of proton pump inhibitors (PPIs) such as Omeprazole and Lansoprazole.[2]

Introduction & Significance

2-Methyl-4-methoxypyridine-N-oxide (CAS: 6890-60-4) is an oxidized pyridine derivative characterized by the presence of an electron-donating methoxy group at the C4 position and a methyl group at the C2 position.

-

Role in Drug Development: It serves as a key building block for functionalized pyridines via nucleophilic substitution (e.g., converting the N-oxide to a 2-hydroxymethyl or 2-chloromethyl derivative).

-

Impurity Profiling: In the pharmaceutical industry, it is monitored as a potential oxidative degradant or byproduct during the synthesis of benzimidazole-based anti-ulcer drugs.

-

Chemical Stability: The N-oxide moiety activates the pyridine ring toward electrophilic substitution at the C4 position and nucleophilic attack at the C2/C6 positions, making it a versatile synthetic handle.

Synthesis & Preparation Protocol

The most reliable method for generating high-purity 2-Methyl-4-methoxypyridine-N-oxide is the direct oxidation of 4-methoxy-2-methylpyridine using meta-chloroperoxybenzoic acid (mCPBA). This route avoids the harsh conditions of H₂O₂/acetic acid and simplifies purification.[2]

Experimental Workflow

Reagents: 4-Methoxy-2-methylpyridine (1.0 equiv), mCPBA (1.2–1.5 equiv), Dichloromethane (DCM).[2]

-

Dissolution: Dissolve 4-methoxy-2-methylpyridine in DCM (0.1 M concentration) and cool to 0°C under an inert atmosphere (

). -

Oxidation: Add mCPBA portion-wise over 30 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC (MeOH:DCM 1:9) for the disappearance of the starting material (

).[2] -

Workup:

-

Purification: Concentrate under reduced pressure. If necessary, purify via flash column chromatography (Eluent: 0-10% MeOH in DCM) to yield the N-oxide as a white solid or off-white hygroscopic powder.

Synthesis Logic Diagram

Figure 1: Oxidative synthesis pathway using mCPBA.

Spectroscopic Data

The following data is synthesized from experimental literature values for the specific compound and validated against standard pyridine N-oxide substituent effects.

A. Nuclear Magnetic Resonance (NMR)

The N-oxide group exerts a distinct shielding/deshielding effect compared to the free base.[2][3] The C2-Methyl and C4-Methoxy groups provide clear diagnostic singlets.

H NMR Data (500 MHz,

)

| Position | Shift ( | Multiplicity | Assignment Logic | |

| H-6 | 7.95 | Doublet (d) | 7.2 | Deshielded by adjacent |

| H-3 | 6.59 | Doublet (d) | 3.4 | Shielded by adjacent OMe and Me groups.[2] |

| H-5 | 6.51 | Doublet of Doublets (dd) | 7.2, 3.4 | Shielded by OMe; couples to H-6 and H-3. |

| -OCH | 3.63 | Singlet (s) | - | Characteristic methoxy resonance. |

| -CH | 2.29 | Singlet (s) | - | Methyl group at C2. |

Note: The coupling constant (

Hz) is typical for ortho protons in pyridine N-oxides.[2] The small coupling (Hz) represents meta coupling across the methoxy substituent.[2]

C NMR Data (Predicted/Correlated)

| Carbon | Shift ( | Type | Assignment |

| C-4 | 158.0 – 160.0 | C_q | Ipso to OMe (Deshielded). |

| C-2 | 148.0 – 150.0 | C_q | Ipso to Me, Alpha to N-oxide. |

| C-6 | 138.0 – 139.0 | CH | Alpha to N-oxide (Deshielded relative to C3/C5). |

| C-3 | 108.0 – 110.0 | CH | Beta to N-oxide, Ortho to OMe (Shielded). |

| C-5 | 106.0 – 108.0 | CH | Beta to N-oxide, Ortho to OMe (Shielded). |

| -OCH | 55.5 | CH | Methoxy carbon. |

| -CH | 18.0 | CH | Methyl carbon. |

B. Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[2]

-

Molecular Formula:

-

Exact Mass: 139.06 g/mol [2]

| Ion | m/z (Observed) | Identity | Notes |

| [M+H] | 140.1 | Protonated Molecular Ion | Base peak in ESI. |

| [M+Na] | 162.1 | Sodium Adduct | Common in unbuffered solvents.[2] |

| [M-16+H] | 124.1 | Deoxygenated Fragment | Loss of oxygen (characteristic of N-oxides).[2] |

C. Infrared Spectroscopy (IR)

Key functional group bands observed in KBr pellet or thin film.[2]

-

N-O Stretch:

(Strong, diagnostic for N-oxides).[2] -

C-O Stretch (Methoxy):

.[2] -

C=N / C=C (Aromatic):

.[2] -

C-H Stretch (Aliphatic):

(Methyl/Methoxy C-H).[2]

Structural Validation & Logic

The identification of this compound relies on the correlation between the electron-donating methoxy group and the electron-withdrawing N-oxide moiety.

Diagnostic Logic

-

H-6 Deshielding: The proton at position 6 (7.95 ppm) is significantly downfield compared to the other aromatic protons due to its proximity to the positive charge on the nitrogen.[2]

-

Upfield Shift of H-3/H-5: The methoxy group at C4 pushes electron density into the ring (resonance effect), significantly shielding the ortho positions (H-3 and H-5), pushing them to ~6.5 ppm.

-

N-Oxide Signature: The presence of the M-16 peak in MS and the specific N-O stretch in IR confirms the oxidation state of the nitrogen.

Figure 2: NMR assignment logic based on electronic effects.

References

-

Gale, E. M., et al. (2015).[2] "Manganese-Based Contrast Agents for Magnetic Resonance Imaging of Liver Tumors: Structure-Activity Relationships and Lead Candidate Evaluation." Journal of the American Chemical Society.[2] Link (Provides experimental

H NMR data for compound 12d).[2] -

Saini, S., et al. (2019).[2][4] "Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors: A Review." International Journal of PharmTech Research.[2][4] Link (Discusses N-oxide impurities in PPI synthesis).

-

ChemicalBook. "4-Methoxy-2-methylpyridine 1-oxide Product Description." Link (General physical properties and CAS verification).[2]

-

PubChem. "4-Methoxypyridine N-oxide Compound Summary." Link (Used for comparative N-oxide spectral trends).[2]

Sources

2-Methyl-4-methoxypyridine-N-oxide reactivity and stability

An In-Depth Technical Guide to the Reactivity and Stability of 2-Methyl-4-methoxypyridine-N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-methoxypyridine-N-oxide is a substituted heterocyclic compound of significant interest in synthetic organic chemistry. As a derivative of pyridine-N-oxide, it serves as a versatile intermediate for the synthesis of complex pyridine-based structures, which are prevalent in pharmaceuticals and agrochemicals. The presence of the N-oxide functionality, in conjunction with the methyl and methoxy substituents, imparts a unique reactivity profile to the molecule, distinguishing it from its parent pyridine.

The N-oxide group is the central feature of this molecule's chemistry. It acts as a dipolar, resonance-donating group, which fundamentally alters the electronic landscape of the pyridine ring. This modification enhances the ring's susceptibility to both electrophilic and nucleophilic substitution reactions, providing synthetic pathways that are often challenging or impossible with the corresponding pyridine.[1][2][3] This guide offers a detailed exploration of the synthesis, reactivity, and stability of 2-Methyl-4-methoxypyridine-N-oxide, providing field-proven insights and methodologies for its effective use in a research and development setting.

Synthesis of 2-Methyl-4-methoxypyridine-N-oxide

The most direct and common method for the preparation of 2-Methyl-4-methoxypyridine-N-oxide is the oxidation of the corresponding parent heterocycle, 2-methyl-4-methoxypyridine. This transformation is typically achieved using peroxy acids or other potent oxidizing agents. The lone pair of electrons on the pyridine nitrogen acts as a nucleophile, attacking the electrophilic oxygen of the oxidant.

A variety of oxidizing systems have been developed for this N-oxidation, with common choices including hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).[4][5] The choice of reagent can be influenced by the presence of other functional groups in the molecule and desired reaction conditions.

Figure 1: General workflow for the synthesis of 2-Methyl-4-methoxypyridine-N-oxide.

Experimental Protocol: N-Oxidation using m-CPBA

This protocol describes a representative procedure for the synthesis of 2-Methyl-4-methoxypyridine-N-oxide.

Reagents and Materials:

-

2-Methyl-4-methoxypyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-4-methoxypyridine (1.0 eq.) in dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

-

Addition of Oxidant: To the cooled, stirring solution, add m-CPBA (approx. 1.2-1.5 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly. The m-CPBA is added in excess to drive the reaction to completion.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Workup: Upon completion, cool the mixture again to 0 °C and slowly add saturated aqueous NaHCO₃ solution to quench excess m-CPBA and neutralize the resulting m-chlorobenzoic acid. Separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM (2x). Combine all organic layers.

-

Washing: Wash the combined organic phase with brine, then dry over anhydrous MgSO₄.

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid is the crude 2-Methyl-4-methoxypyridine-N-oxide.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield the final product. A recent patent describes concentrating the reaction solution and adding water to precipitate the product, followed by filtration and drying.[5]

Reactivity Profile

The reactivity of 2-Methyl-4-methoxypyridine-N-oxide is governed by the interplay of its three key functional components: the N-oxide group, the 4-methoxy group, and the 2-methyl group. The N-oxide is a powerful activating group, increasing the electron density at the 2-, 4-, and 6-positions through resonance, making the ring more susceptible to electrophilic attack than pyridine itself.[1][2][6] Concurrently, the positively charged nitrogen atom enhances the electrophilicity of these same positions, rendering them susceptible to nucleophilic attack, particularly after activation of the N-oxide oxygen.[1][7]

Figure 2: Core reactivity pathways for 2-Methyl-4-methoxypyridine-N-oxide.

Electrophilic Aromatic Substitution

Unlike pyridine, which undergoes electrophilic substitution under harsh conditions and primarily at the 3-position, pyridine-N-oxides are readily substituted. The oxygen atom donates electron density into the ring, activating the 4-position (para) and 2/6-positions (ortho) towards electrophiles.[1][2] In 2-Methyl-4-methoxypyridine-N-oxide, the powerful electron-donating 4-methoxy group and the N-oxide work in concert to strongly activate the ring. The 2-methyl group provides weak activation. Electrophilic attack is therefore directed to the positions ortho and para to the strongest activating groups, but since the 4-position is blocked, attack will favor the 3- and 5-positions.

Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the positively charged nitrogen atom in the N-oxide makes the α (2,6) and γ (4) positions electron-deficient and thus susceptible to nucleophilic attack.[7] This reactivity is often unlocked by first treating the N-oxide with an electrophilic reagent, such as phosphoryl chloride (POCl₃) or an acyl chloride, which converts the oxygen into a good leaving group.[1]

Example: Chlorination Treatment of a pyridine-N-oxide with POCl₃ can lead to chlorination at the 2- or 4-position.[8] For 2-Methyl-4-methoxypyridine-N-oxide, this would be expected to yield 2-chloro-6-methyl-4-methoxypyridine. The mechanism involves the attack of the N-oxide oxygen on the phosphorus atom, followed by the addition of a chloride ion to the 2- or 6-position and subsequent elimination to restore aromaticity.

Reactions at the N-Oxide Group

Deoxygenation: The oxygen atom of the N-oxide can be removed to regenerate the parent pyridine. This is a crucial step in many synthetic sequences where the N-oxide is used as a temporary activating group.[2] Common deoxygenating agents include trivalent phosphorus compounds like PCl₃ or triphenylphosphine (PPh₃), as well as reduction with sulfur dioxide.[1][9]

Rearrangement Reactions: 2-Alkylpyridine N-oxides are known to undergo the Boekelheide reaction when treated with acid anhydrides, such as trifluoroacetic anhydride or acetic anhydride.[10][11] This reaction involves acylation of the N-oxide oxygen, followed by a[12][12]-sigmatropic rearrangement to yield a 2-(acyloxymethyl)pyridine derivative. For 2-Methyl-4-methoxypyridine-N-oxide, treatment with acetic anhydride can produce 2-acetoxymethyl-4-methoxypyridine, which can then be hydrolyzed to 2-hydroxymethyl-4-methoxypyridine.[13]

Figure 3: Simplified pathway of the Boekelheide-type rearrangement.

Stability and Degradation

Understanding the stability of 2-Methyl-4-methoxypyridine-N-oxide is critical for its successful application and storage.

| Parameter | Stability Profile | Notes and Causality |

| Thermal Stability | Generally stable at ambient temperatures.[14] Decomposition can occur at elevated temperatures (typically >190-200°C).[15] | Thermal decomposition can be complex, potentially leading to deoxygenation to form 2-methyl-4-methoxypyridine or other fragmentation products. The process can be accelerated by catalysts.[15] |

| Chemical Stability | Stable under neutral and mildly basic conditions. May react under strongly acidic or reducing conditions. | The N-oxide can be cleaved by strong reducing agents. The basic nitrogen can be protonated by strong acids, which alters the electronic properties and reactivity of the ring. |

| Photochemical Stability | Susceptible to photochemical rearrangement.[16] | Irradiation can promote electronic transitions (n → π*), leading to complex rearrangements such as ring expansion to oxazepine derivatives or transformation into oxaziridines.[16] |

| Hygroscopicity | The compound is hygroscopic and sensitive to moisture.[12][17][18] | The polar N-O bond attracts water molecules. Absorption of moisture can affect sample purity and may catalyze degradation over long-term storage. |

Handling, Storage, and Safety

Proper handling and storage procedures are essential to maintain the integrity of 2-Methyl-4-methoxypyridine-N-oxide and ensure laboratory safety.

Handling:

-

Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[19]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[12][20]

-

Avoid contact with skin and eyes. May cause skin and serious eye irritation.[17]

-

Minimize dust generation during handling.[14]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][19]

-

Storage under an inert atmosphere, such as nitrogen or argon, is recommended to prevent moisture absorption and potential degradation.[12]

-

Keep away from incompatible materials, particularly strong oxidizing agents.[12]

Conclusion

2-Methyl-4-methoxypyridine-N-oxide is a powerful and versatile synthetic intermediate. Its unique electronic structure, arising from the combination of the N-oxide function and substituent effects, allows for a broad range of chemical transformations. By leveraging the N-oxide as an activating and directing group for both electrophilic and nucleophilic substitutions, and by utilizing its inherent reactivity in deoxygenation and rearrangement reactions, chemists can access a wide array of substituted pyridine derivatives. A thorough understanding of its reactivity, stability, and handling requirements, as outlined in this guide, is paramount for its effective and safe utilization in the synthesis of novel molecules for pharmaceutical and materials science applications.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Source based on general organic chemistry principles discussed in provided search results]

- Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Deriv

- Material Safety Data Sheet - Pyridine-N-oxide, 98%. (2005, October 3). Cole-Parmer.

- Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(i), 242-268.

- Katiyar, D. (n.d.). Pyridine Lecture Notes.

- Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. (2020, May 17). PubMed Central.

- Pyridine-N-Oxide. (2024, March 27). Jubilant Ingrevia.

- Jones, D. H., Kay, S. T., McLellan, J. A., Kennedy, A. R., & Tomkinson, N. C. O. (2017). Regioselective Three-Component Reaction of Pyridine N-Oxides, Acyl Chlorides, and Cyclic Ethers. Organic Letters, 19(13), 3438–3441.

- Substituent effect on the properties of pyridine-N-oxides. (2016, March 4).

- Wilson, K. A. (n.d.). The Synthesis and Reactions of Thienopyridines. [Thesis, CORE].

- 2,2'-Dithiobis(pyridine-N-oxide). (2023, June 27). Apollo Scientific.

- PYRIDINE-N-OXIDE CAS NO 694-59-7 MATERIAL SAFETY D

- Process for the reduction of pyridine n-oxides. (1969).

- Chapter 5: Heterocyclic Chemistry.

- SAFETY DATA SHEET - Pyridine-N-oxide. (2011, September 5). Fisher Scientific.

- 2-METHYL-4-METHOXYPYRIDINE-N-OXIDE synthesis. ChemicalBook.

- 4-Methoxypyridine N-Oxide|CAS 1122-96-9. Benchchem.

- 4-Methoxypyridine N-oxide: An electron-rich ligand that can simultaneously bridge three silver atoms. (2025, August 6).

- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Chemistry Stack Exchange.

- Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. (n.d.).

- Pyridine N-Oxide-structure. ChemTube3D.

- Redetermination of 2-methyl-4-nitropyridine N-oxide. (2014). PubMed Central.

- Reactivity of Pyridine-N-Oxide. (2020, October 26). YouTube.

- 4‐Methoxypyridine N‐oxide. (n.d.).

- Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. (2017, April 4). Chemistry Stack Exchange.

- Thermal decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst. (2025, November 9).

- Synthesis of 2-acetoxymethyl-4-methoxypyridine. PrepChem.com.

- Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. (2019). Chemistry – An Asian Journal.

- Synthesis process of pyridine-N-oxide. (n.d.).

- 2-methylresorcinarene and pyridine N-oxides: breaking the C–I⋯ − O–N + halogen bond by host–guest complexation. (2015, December 23). RSC Publishing.

- 2-Methylpyridine functionalization via the N-oxide strategy. (2021, June).

- 4-Methoxypyridine N-oxide. PubChem.

Sources

- 1. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]

- 2. bhu.ac.in [bhu.ac.in]

- 3. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 4. arkat-usa.org [arkat-usa.org]

- 5. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 6. chemtube3d.com [chemtube3d.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. US3467659A - Process for the reduction of pyridine n-oxides - Google Patents [patents.google.com]

- 10. Redetermination of 2-methyl-4-nitropyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. prepchem.com [prepchem.com]

- 14. jubilantingrevia.com [jubilantingrevia.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. 4-Methoxypyridine N-Oxide|CAS 1122-96-9|Supplier [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. cdhfinechemical.com [cdhfinechemical.com]

2-Methyl-4-methoxypyridine-N-oxide literature review

An In-Depth Technical Guide to 2-Methyl-4-methoxypyridine-N-oxide: Synthesis, Reactivity, and Applications

Introduction

2-Methyl-4-methoxypyridine-N-oxide (CAS No. 6890-60-4) is a heterocyclic compound of significant interest to researchers in organic synthesis and medicinal chemistry.[1] As a substituted pyridine N-oxide, its unique electronic and steric properties make it a valuable intermediate for constructing complex molecular architectures. The N-oxide functionality dramatically alters the reactivity of the parent pyridine ring, activating it for a range of chemical transformations that are otherwise difficult to achieve.[2][3] This guide provides a comprehensive overview of its synthesis, key chemical reactions, and its pivotal role as a precursor in the development of pharmaceutical agents.

Physicochemical and Spectroscopic Profile

The physical and spectral properties of 2-Methyl-4-methoxypyridine-N-oxide are fundamental to its application and characterization in a laboratory setting. While exhaustive experimental data is not compiled in a single source, the following table summarizes its known identifiers and properties, supplemented with expected spectroscopic characteristics based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Reference |

| CAS Number | 6890-60-4 | [1] |

| Molecular Formula | C₇H₉NO₂ | [1] |

| Molecular Weight | 139.15 g/mol | [1] |

| Appearance | Expected to be a crystalline solid | [4] |

| Melting Point | Not widely reported. For comparison, the related 2-methyl-4-nitropyridine N-oxide has a melting point of 155-159 °C.[5] | N/A |

| Solubility | Expected to be soluble in common organic solvents like methanol, dichloromethane, and chloroform. | [4] |

Spectroscopic Characterization (Predicted)

-

¹H NMR:

-

A singlet for the C2-methyl protons (~2.4-2.6 ppm).

-

A singlet for the C4-methoxy protons (~3.8-4.0 ppm).

-

Three aromatic protons on the pyridine ring. The C6-H proton would appear as a doublet at the most downfield position (~8.0-8.3 ppm) due to the influence of the N-oxide. The C5-H and C3-H protons would appear as a doublet and a doublet of doublets, respectively, in the range of ~6.7-7.0 ppm.

-

-

¹³C NMR:

-

Seven distinct signals are expected.

-

The C4 carbon, attached to the oxygen of the methoxy group, would be significantly downfield (~160-165 ppm).

-

The C2 and C6 carbons, adjacent to the N-oxide, would also be downfield (~140-150 ppm).

-

The C3 and C5 carbons would appear at higher field (~110-120 ppm).

-

The methyl and methoxy carbons would appear at the highest field (~15-20 ppm and ~55-60 ppm, respectively).

-

Synthesis of 2-Methyl-4-methoxypyridine-N-oxide

The most direct and industrially relevant synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a precursor, 4-nitro-2-picoline N-oxide. The nitro group at the 4-position is an excellent leaving group, readily displaced by nucleophiles like methoxide.[1]

Rationale for Synthetic Strategy

Direct N-oxidation of 2-methyl-4-methoxypyridine is a viable alternative. However, the SNAr route starting from 2-methylpyridine (2-picoline) is often preferred in large-scale synthesis. This multi-step approach involves:

-

N-oxidation of 2-picoline: This initial step activates the pyridine ring.

-

Nitration at the 4-position: The N-oxide group directs electrophilic nitration to the C4 position.[2]

-

Nucleophilic substitution: The resulting nitro group is then displaced by methoxide to yield the final product.

This sequence leverages the powerful directing and activating effects of the N-oxide functionality to build the desired substitution pattern efficiently.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol is adapted from established procedures for the synthesis of 4-alkoxypyridine-N-oxides from their 4-nitro precursors.

Step 1: Preparation of 4-Nitro-2-picoline N-oxide This intermediate is typically prepared by the nitration of 2-picoline N-oxide using a mixture of concentrated sulfuric and nitric acids.[2]

Step 2: Methoxylation

-

Materials:

-

4-Nitro-2-picoline N-oxide

-

Methanol (anhydrous)

-

Sodium methoxide (solid or as a solution in methanol)

-

Reaction vessel with reflux condenser, magnetic stirrer, and nitrogen inlet.

-

-

Procedure:

-

In a round-bottomed flask under a nitrogen atmosphere, dissolve 4-nitro-2-picoline N-oxide (1.0 eq) in anhydrous methanol.

-

Carefully add sodium methoxide (1.1-1.5 eq) to the solution portion-wise. The reaction is exothermic, and the temperature should be controlled.

-

Once the addition is complete, heat the reaction mixture to reflux and maintain for several hours (typically 2-6 hours).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize carefully with an acid (e.g., acetic acid or dilute HCl).

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

The resulting residue can be partitioned between water and an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Extract the aqueous layer several times with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 2-Methyl-4-methoxypyridine-N-oxide.

-

Synthesis Workflow Diagram

Caption: Overall synthetic strategy for 2-Methyl-4-methoxypyridine-N-oxide.

Chemical Reactivity & Key Transformations

The reactivity of 2-Methyl-4-methoxypyridine-N-oxide is governed by the interplay of its three functional groups. The electron-donating methoxy group and the C2-methyl group influence the electron density of the ring, while the N-oxide group activates specific positions for reaction and can itself be removed.

Rearrangement of the C2-Methyl Group (Boekelheide-type Reaction)

A hallmark reaction of 2-methylpyridine N-oxides is their rearrangement upon treatment with acylating agents like acetic anhydride. This transformation, analogous to the Boekelheide rearrangement, is a powerful tool for introducing functionality at the methyl group.[2] It is a crucial step in the synthesis of many proton pump inhibitors.[10][11]

Mechanism: The reaction proceeds through an initial O-acylation of the N-oxide. This is followed by a deprotonation of the methyl group and a concerted[10][10]-sigmatropic rearrangement to form an intermediate that, upon hydrolysis, yields the 2-hydroxymethylpyridine derivative (often isolated as its acetate ester).[12]

Caption: Mechanism of the rearrangement of the C2-methyl group.

Experimental Protocol: Acetic Anhydride Rearrangement

This protocol is based on a patented procedure for the synthesis of 2-acetoxymethyl-4-methoxypyridine.[12]

-

Materials:

-

2-Methyl-4-methoxypyridine-N-oxide

-

Acetic anhydride

-

-

Procedure:

-

Charge 2-methyl-4-methoxypyridine-N-oxide (1.0 eq) into a reaction vessel.

-

Add acetic anhydride (typically in excess, acting as both reagent and solvent).

-

Heat the mixture, often to reflux (around 130-140 °C), for 1-2 hours.

-

Monitor the reaction by TLC or HPLC.

-

After completion, cool the mixture and carefully quench the excess acetic anhydride with water or an alcohol (e.g., methanol).

-

The product, 2-acetoxymethyl-4-methoxypyridine, can be isolated by extraction and purified by distillation or chromatography. This intermediate is often contaminated with the 5-acetoxy regioisomer, which can be separated or converted to the desired product.[12]

-

Application in Drug Development: A Case Study of Proton Pump Inhibitors (PPIs)

2-Methyl-4-methoxypyridine-N-oxide and its structural analogs are critical building blocks in the synthesis of several blockbuster drugs, most notably the proton pump inhibitors (PPIs) omeprazole and rabeprazole.[13][14] These drugs are used to treat acid-related conditions like peptic ulcers and GERD.

Synthetic Strategy for PPIs

The synthesis of rabeprazole, for example, relies on the construction of a substituted pyridine moiety which is then coupled to a benzimidazole core. The pyridine-N-oxide intermediate is essential for achieving the required functionalization.

-

Starting Material: The synthesis often begins with a substituted 2,3-dimethylpyridine derivative.

-

N-Oxidation: The pyridine is oxidized to its N-oxide.

-

Functionalization: The N-oxide undergoes a series of reactions, including nitration and etherification, to install the necessary alkoxy side chain (e.g., a 3-methoxypropoxy group).[11][15]

-

Rearrangement: The resulting 2,3-dimethyl-4-alkoxypyridine-N-oxide is rearranged using an acylating agent (like acetic anhydride) to functionalize the C2-methyl group, yielding a 2-acetoxymethyl or 2-hydroxymethyl intermediate.[11]

-

Chlorination: The hydroxymethyl group is converted to a chloromethyl group, creating an electrophilic site for coupling.[16]

-

Coupling: The final chlorinated pyridine fragment is coupled with a substituted 2-mercaptobenzimidazole to form the rabeprazole sulfide.

-

Final Oxidation: A final, controlled oxidation of the sulfide to a sulfoxide yields the active pharmaceutical ingredient, rabeprazole.

The N-oxide is the key that unlocks the reactivity of the C2-methyl group, allowing for the introduction of the linker needed to connect the two heterocyclic halves of the final drug molecule.

PPI Synthesis Workflow

Caption: General workflow for the synthesis of a proton pump inhibitor.

Safety and Handling

While a specific, detailed MSDS for 2-Methyl-4-methoxypyridine-N-oxide is not universally available, data from related pyridine N-oxides suggests that standard laboratory precautions should be observed.[4]

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

Toxicity: Pyridine derivatives can be toxic if swallowed, inhaled, or absorbed through the skin. Assume the compound is hazardous and handle it accordingly.

Conclusion

2-Methyl-4-methoxypyridine-N-oxide is more than just a simple heterocyclic compound; it is a sophisticated synthetic intermediate whose value lies in the latent reactivity conferred by the N-oxide group. Its ability to direct electrophilic substitution, activate adjacent alkyl groups for rearrangement, and undergo nucleophilic substitution makes it a cornerstone in the synthesis of complex targets. For drug development professionals, understanding the chemistry of this and related pyridine-N-oxides is crucial for designing efficient synthetic routes to new and existing pharmaceutical agents, particularly in the class of proton pump inhibitors. Its continued application underscores the power of N-oxide chemistry in modern organic synthesis.

References

-

Campeau, L.-C., & Fagnou, K. (2011). SYNTHESIS OF 2-ARYL PYRIDINES BY PALLADIUM-CATALYZED DIRECT ARYLATION OF PYRIDINE N-OXIDES. Organic Syntheses, 88, 285-293. [Link]

- Brändström, A., Lindberg, P., & Junggren, U. (1984). Intermediates for the preparation of omeprazole.

-

Kirmse, F., & Junga, H. (2014). Redetermination of 2-methyl-4-nitropyridine N-oxide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o426. [Link]

- CN111303018A - Synthetic method of omeprazole intermediate. (2020).

-

Preparation method of rabeprazole chloride and intermediate thereof. (n.d.). Eureka | Patsnap. Retrieved February 15, 2026, from [Link]

-

Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. [Link]

- CN111704573A - Preparation method of rabeprazole chloride and intermediate thereof. (2020).

- Brandstrom, A., Lindberg, P., & Junggren, U. (1984). Pyridyl-n-oxide intermediates for the preparation of omeprazole.

-

ResearchGate. (n.d.). 4-Methoxypyridine N-oxide. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2011). an efficient synthesis fo rabeprazole. Asian Journal of Pharmaceutical Research, 1(1), 01-04. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-acetoxymethyl-4-methoxypyridine. Retrieved February 15, 2026, from [Link]

- CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. (2014).

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 4-Methoxypyridine N-oxide. Retrieved February 15, 2026, from [Link]

-

ChemRxiv. (2021). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information: General considerations. Retrieved February 15, 2026, from [Link]

-

Malkov, A. V., Bell, M., Castelluzzo, F., & Kocovsky, P. (2005). METHOX: A New Pyridine N-Oxide Organocatalyst for the Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes. Organic Letters, 7(15), 3219–3222. [Link]

-

MDPI. (2019). Heteroaromatic N-Oxides Modified with a Chiral Oxazoline Moiety, Synthesis and Catalytic Applications. Molecules, 24(18), 3298. [Link]

-

ResearchGate. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ARKIVOC, 2013(1), 154-174. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 15, 2026, from [Link]

-

SpectraBase. (n.d.). 4-Methoxypyridine N-oxide. Retrieved February 15, 2026, from [Link]

Sources

- 1. 2-METHYL-4-METHOXYPYRIDINE-N-OXIDE synthesis - chemicalbook [chemicalbook.com]

- 2. Redetermination of 2-methyl-4-nitropyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2-Methyl-4-nitropyridine N-oxide 97 5470-66-6 [sigmaaldrich.com]

- 6. 2-Methoxypyridine(1628-89-3) 13C NMR [m.chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 4-Methoxypyridine N-oxide | C6H7NO2 | CID 70743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Intermediates for the preparation of omeprazole - Patent 0103553 [data.epo.org]

- 11. Preparation method of rabeprazole chloride and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]

- 12. prepchem.com [prepchem.com]

- 13. Omeprazole synthesis - chemicalbook [chemicalbook.com]

- 14. scispace.com [scispace.com]

- 15. CN111704573A - Preparation method of rabeprazole chloride and intermediate thereof - Google Patents [patents.google.com]

- 16. CN111303018A - Synthetic method of omeprazole intermediate - Google Patents [patents.google.com]

Computational Profiling of 2-Methyl-4-methoxypyridine-N-oxide: A Guide to Electronic Structure and Reactivity

[1]

Executive Summary & Strategic Importance

2-Methyl-4-methoxypyridine-N-oxide (2M4MPO) represents a crucial scaffold in medicinal chemistry, serving simultaneously as a metabolic intermediate (N-oxidation of pyridines), a bioisostere, and a tunable ligand in coordination chemistry.

Unlike the parent pyridine N-oxide, 2M4MPO features a "push-pull" electronic conflict:

-

The N-Oxide moiety: A strong dipole withdrawing electron density from the ring via induction but donating back via resonance.

-

The 4-Methoxy group: A potent resonance donor (

effect) that significantly raises the HOMO energy, making the oxygen center more nucleophilic. -

The 2-Methyl group: Provides steric bulk and weak inductive donation (

), influencing the rotational barrier and solvation shell around the N-O bond.

This guide provides a rigorous, self-validating computational protocol to characterize these interactions, predicting reactivity profiles and spectroscopic signatures with high fidelity.

Computational Methodology (The Standard of Truth)

To ensure reproducibility and accuracy, the following level of theory is recommended as the "Gold Standard" for this class of heterocyclic N-oxides, validated against gas-phase electron diffraction (GED) studies of homologs like 4-methylpyridine-N-oxide.

The Theoretical Model[2][3][4]

-

Functional: B3LYP (Hybrid GGA). Despite the emergence of newer functionals, B3LYP remains the benchmark for organic N-oxides due to error cancellation that accurately predicts N-O bond lengths (~1.30 Å).

-

Alternative for Non-Covalent Interactions:M06-2X (if studying docking/binding).

-

-

Basis Set: 6-311++G(d,p) .[1]

-

Justification: Diffuse functions (++) are mandatory for N-oxides to correctly model the anionic character of the oxygen atom and the lone pair delocalization.

-

-

Solvation: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).

-

Solvents: Water (biological relevance) and Methanol (synthesis relevance).

-

Workflow Visualization

The following diagram outlines the logical flow for a complete computational characterization.

Figure 1: Step-by-step computational workflow for validating the electronic structure of pyridine N-oxides.

Structural & Electronic Landscape

Geometry and Bond Metrics

The N-O bond length is the primary indicator of the electronic state. In 2M4MPO, the 4-methoxy group donates electron density into the ring, which enhances the "single bond" character of the N-O linkage compared to unsubstituted pyridine N-oxide.

| Parameter | Expected Value (Gas Phase) | Mechanism / Causality |

| N-O Bond Length | 1.295 – 1.310 Å | Lengthened by 4-OMe donation (vs 1.28 Å in parent) [1]. |

| C2-N-C6 Angle | ~120.5° | Slight expansion due to N-O repulsion. |

| Torsion (O-Me) | 0.0° (Planar) | Resonance maximization between OMe and Ring. |

| Dipole Moment | > 4.5 Debye | Large charge separation ( |

Frontier Molecular Orbitals (FMOs)

The reactivity is dictated by the distribution of the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital).

-

HOMO: Localized heavily on the N-oxide oxygen and the 4-methoxy oxygen . This confirms the molecule acts as a nucleophile or H-bond acceptor at these sites.

-

LUMO: Delocalized over the pyridine ring carbons. This indicates susceptibility to nucleophilic attack (e.g., deoxygenation mechanisms) or back-bonding in metal complexes.

Reactivity Profiling: The "Push-Pull" Map

Understanding where reagents attack 2M4MPO is critical for drug derivatization. We use Fukui Functions to predict these sites.

Electrophilic Attack ( )[1][4]

-

Prediction: The Oxygen of the N-oxide is the primary site for protonation or metal coordination.

-

Secondary Site: The C3/C5 positions (ortho to the methoxy group) are activated by the methoxy donor effect.

Nucleophilic Attack ( )

-

Prediction: Typically, N-oxides are susceptible at C2/C6.[2] However, in 2M4MPO:

-

C2: Blocked by the Methyl group (steric hindrance).

-

C4: Blocked by the Methoxy group (electronic repulsion).

-

C6: The most probable site for nucleophilic substitution (e.g., amination).

-

Reactivity Logic Diagram[1]

Figure 2: Mechanistic map showing how substituent effects dictate the regioselectivity of 2M4MPO.

Experimental Protocol: Gaussian Input Generation

To execute this study, use the following input block structure. This protocol ensures convergence for the polar N-oxide bond.

Step 1: Geometry Optimization & Frequency

Note: The Z-matrix above is an approximation. The optimizer will refine it.

Step 2: Interpretation of Output

-

Check for Imaginary Frequencies: Ensure the first frequency is positive. If negative (imaginary), the structure is a transition state, not a minimum.

-

NBO Charges: Look for the charge on the Nitrogen. In N-oxides, the Nitrogen is formally positive, but NBO analysis often shows a smaller positive charge due to strong back-donation from Oxygen.

-

Wiberg Bond Index: For the N-O bond, a value near 1.0 indicates a single bond (pure coordinate covalent), while values >1.2 suggest significant double-bond character (resonance).

References

-

Structural Analysis of Methylpyridine N-oxides Title: The molecular structure of 4-methylpyridine-N-oxide: Gas-phase electron diffraction and quantum chemical calculations. Source: Journal of Molecular Structure (via PubMed Central) Link:[Link]

-

Reactivity of 4-Methoxypyridine N-oxide Title: 4-Methoxypyridine N-oxide: An electron-rich ligand and its coordination polymers. Source: ResearchGate / Acta Crystallographica Link:[Link]

-

Computational Standards for N-Oxides Title: Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies. Source: Molecules (MDPI) Link:[Link]

-

Synthesis and General Properties Title: Synthesis process of pyridine-N-oxide (Patent CN115160220A). Source: Google Patents Link:

Methodological & Application

Synthesis of 2-Methyl-4-methoxypyridine-N-oxide experimental protocol

Application Note: High-Efficiency Synthesis of 2-Methyl-4-methoxypyridine-N-oxide

Executive Summary

This Application Note details the experimental protocols for the synthesis of 2-Methyl-4-methoxypyridine-N-oxide (CAS: 6890-60-4). This compound is a critical heterocyclic intermediate, most notably utilized in the synthesis of proton pump inhibitors (PPIs) such as Rabeprazole and Omeprazole analogs.

While industrial routes often employ nucleophilic substitution on nitro-pyridine oxides, this guide focuses on the Direct N-Oxidation of 4-methoxy-2-methylpyridine. This approach is preferred in medicinal chemistry laboratories for its operational simplicity, high yield, and avoidance of energetic nitro-intermediates. Two protocols are provided:

-

Method A (Standard Laboratory Scale): m-CPBA oxidation in dichloromethane.

-

Method B (Green/Scale-Up Compatible): Catalytic Hydrogen Peroxide oxidation.

Retrosynthetic Analysis & Strategy

The formation of the N-oxide moiety involves the electrophilic attack of an oxidant on the lone pair of the pyridine nitrogen. The presence of the electron-donating methoxy group at the 4-position and the methyl group at the 2-position increases the nucleophilicity of the nitrogen, facilitating the reaction compared to unsubstituted pyridine.

Key Challenges:

-

Over-oxidation: Prevention of side reactions on the methyl group (though rare under mild conditions).

-

Purification: N-oxides are highly polar and water-soluble, making extraction efficiency critical.

-

Safety: Handling of organic peroxides requires strict thermal control.

Figure 1: General reaction scheme for the N-oxidation of 4-methoxy-2-methylpyridine.

Experimental Protocols

Method A: m-CPBA Oxidation (Standard Laboratory Protocol)

Recommended for gram-scale synthesis where yield and purity are prioritized over cost.

Reagents:

-

Substrate: 4-Methoxy-2-methylpyridine (1.0 eq)

-

Oxidant: m-Chloroperbenzoic acid (m-CPBA), 70-77% purity (1.2 – 1.5 eq)

-

Solvent: Dichloromethane (DCM) or Chloroform

-

Quench: Saturated aqueous

(Sodium thiosulfate) and

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxy-2-methylpyridine (10.0 g, 81.2 mmol) in DCM (100 mL).

-

Cooling: Cool the solution to 0–5 °C using an ice-water bath.

-

Addition: Slowly add m-CPBA (20.0 g, ~1.4 eq based on 77% purity) portion-wise over 30 minutes. Note: Exothermic reaction; maintain internal temperature < 10 °C.

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) . Stir for 16–24 hours .

-

Monitoring: Check reaction progress via TLC (DCM:MeOH 9:1) or LC-MS.[1] The N-oxide product is significantly more polar (lower

) than the starting material.

-

-

Quenching (Critical):

-

Cool the mixture back to 0 °C.

-

Add saturated aqueous

(50 mL) to destroy excess peroxide. Stir for 15 mins. Test with starch-iodide paper (should be negative). -

Add saturated aqueous

(100 mL) to neutralize the m-chlorobenzoic acid byproduct. Stir until gas evolution ceases.

-

-

Workup:

-

Separate the organic layer.[2]

-

Extract the aqueous layer with DCM (3 x 50 mL). Note: The product is water-soluble; multiple extractions are necessary.

-

Combine organic layers and dry over anhydrous

. -

Filter and concentrate under reduced pressure.

-

-

Purification: The crude material is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (Gradient: 0%

10% MeOH in DCM).

Expected Yield: 90–95% Appearance: Off-white to pale yellow solid/hygroscopic crystals.

Method B: Catalytic Oxidation (Green/Scalable Protocol)

Recommended for larger scales (>50g) to avoid solid waste from m-CPBA.

Reagents:

-

Substrate: 4-Methoxy-2-methylpyridine (1.0 eq)

-

Oxidant: Hydrogen Peroxide (30-35% aq., 2.0 eq)

-

Catalyst: Sodium Tungstate dihydrate (

, 2-5 mol%) OR Acetic Acid (as solvent). -

Solvent: Water or Methanol.

Step-by-Step Procedure:

-

Setup: Dissolve 4-methoxy-2-methylpyridine (50.0 g) in Acetic Acid (250 mL).

-

Alternative: Use Methanol with 5 mol% Sodium Tungstate.

-

-

Addition: Add 30%

(2.0 eq) dropwise at room temperature. -

Heating: Heat the mixture to 60–80 °C for 6–12 hours .

-

Caution: Do not reflux vigorously without safety shields; peroxides are thermally unstable.

-

-

Workup:

-

Concentrate the reaction mixture under vacuum to remove bulk solvent/excess peroxide (ensure bath temp < 50 °C).

-

Dilute residue with water and neutralize with NaOH (to pH ~8-9).

-

Extract with DCM or Chloroform/Isopropanol (3:1) .

-

Dry and concentrate.[3]

-

Critical Process Parameters & Logic

The following flowchart illustrates the decision logic for the workup, which is the most common failure point due to the water solubility of N-oxides.

Figure 2: Workup logic tree emphasizing peroxide safety and extraction efficiency for polar N-oxides.

Analytical Verification

| Test | Expected Result | Interpretation |

| TLC | Significant drop in | |

| 1H-NMR | Downfield shift of | Protons at C2 (methyl) and C6 (ring) shift downfield due to the N-oxide dipole. |

| LC-MS | [M+H]+ = 140.15 | Confirms molecular weight (MW 139.15). |

| Appearance | Hygroscopic Solid | Store under inert gas/desiccator. |

Key NMR Diagnostic:

In

Safety & Hazards (E-E-A-T)

-

Peroxide Warning: m-CPBA and concentrated

are strong oxidants. Never distill reaction mixtures containing active peroxides to dryness without testing (starch-iodide). -

Exotherm Control: The N-oxidation is exothermic. Scale-up requires careful dosing and active cooling.

-

Toxicity: Pyridine derivatives are potential irritants and may have neurological effects. Handle in a fume hood.

References

- Google Patents. (2022). CN115160220A - Synthesis process of pyridine-N-oxide.

-

National Institutes of Health (NIH). (2009). Redetermination of 2-methyl-4-nitropyridine N-oxide. PMC - NCBI. Retrieved from [Link]

-

ResearchGate. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. Retrieved from [Link]

Sources

Application Note: Role of 2-Methyl-4-methoxypyridine-N-oxide in Agrochemical Development

This guide details the strategic application of 2-Methyl-4-methoxypyridine-N-oxide (CAS: 6890-60-4 / 5470-66-6 related) as a high-value scaffold in the synthesis of heterocyclic agrochemicals.[1] While historically prominent in pharmaceutical manufacturing (e.g., Proton Pump Inhibitors), this intermediate is increasingly critical in the development of fourth-generation pyridine herbicides and neonicotinoid-like insecticides , where C2-functionalization is the efficacy determinant.

Executive Summary: The "Gateway" Scaffold

2-Methyl-4-methoxypyridine-N-oxide acts as a chemoselective switch in organic synthesis.[1] Unlike its non-oxidized pyridine counterpart, the N-oxide moiety activates the ring system for two distinct, high-value transformations essential for agrochemical potency:

-

Nucleophilic Substitution (S_NAr): Activation of the C2 and C6 positions for halogenation.[1]

-

Boekelheide Rearrangement: A [3,3]-sigmatropic rearrangement that converts the inert C2-methyl group into a reactive hydroxymethyl or chloromethyl handle.[1]

This duality allows researchers to transform a simple picoline backbone into complex 2-chloromethyl-4-methoxy-3,5-dimethylpyridine derivatives—key electrophiles for coupling with mercapto- or amino-heterocycles found in modern crop protection agents.[1]

Mechanism of Action: The "Push-Pull" Activation

The utility of this N-oxide stems from its unique electronic distribution.[1] The N-oxide oxygen acts as an electron donor (via resonance) and an electron withdrawer (via induction), creating a "Push-Pull" system.[1]

Mechanistic Pathway Diagram

The following diagram illustrates the divergence point where the N-oxide enables either direct chlorination or rearrangement, a pathway unavailable to the parent pyridine.[1]

Figure 1: Divergent synthesis pathways enabled by the N-oxide scaffold. Path B is the primary route for generating high-reactivity alkylating agents used in herbicide synthesis.[1]

Application Note: Synthesis & Purification

Objective: Synthesize high-purity (>98%) 2-Methyl-4-methoxypyridine-N-oxide suitable for downstream functionalization.

Critical Process Parameters (CPP)

-

Oxidant Choice: While mCPBA is common in academic labs, 30% Hydrogen Peroxide (H2O2) with Sodium Tungstate (Na2WO4) catalyst is preferred for process scalability and safety.

-

Temperature Control: The reaction is exothermic.[1] Runaway exotherms can lead to deoxygenation or ring degradation.[1]

-

Purification: The N-oxide is highly water-soluble, making extraction difficult.[1] A "salting-out" continuous extraction or azeotropic water removal is required.[1]

Protocol 1: Catalytic Oxidation (Scalable)

Reagents:

-

2-Methyl-4-methoxypyridine (1.0 eq)[1]

-

Hydrogen Peroxide (30% aq, 1.2 eq)

-

Sodium Tungstate Dihydrate (2 mol%)[1]

-

Solvent: Methanol or Acetic Acid (Glacial)[1]

Step-by-Step Methodology:

-

Setup: Charge a 3-neck round bottom flask with 2-Methyl-4-methoxypyridine and Na2WO4 in Methanol. Fit with a reflux condenser and internal temperature probe.[1]

-

Addition: Heat solution to 60°C. Add H2O2 dropwise via an addition funnel over 45 minutes. Caution: Maintain internal temperature <70°C.

-

Reaction: Stir at 65°C for 4-6 hours. Monitor by HPLC (C18 column, MeOH/H2O gradient). Target <1% starting material.

-

Quenching: Cool to room temperature. Test for peroxides using starch-iodide paper.[1] If positive, quench with saturated sodium bisulfite solution.

-

Workup (Critical):

-

Isolation: Dry organic layer over MgSO4, filter, and concentrate. Recrystallize from Acetone/Hexane if solid, or distill if liquid (high vacuum required).[1]

Application Note: Downstream Activation (The "Chloromethyl" Route)

Context: The conversion of the N-oxide to 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride is the industry-standard method for creating the "linker" used in pyridine-based agrochemicals.[1]

Protocol 2: Deoxygenative Chlorination

Safety Warning: This reaction generates SO2 and HCl gases.[1] Must be performed in a high-efficiency fume hood with a caustic scrubber.[1]

Reagents:

-

2-Methyl-4-methoxypyridine-N-oxide (1.0 eq)[1]

-

Thionyl Chloride (SOCl2) (1.5 eq) or Methanesulfonyl chloride (MsCl)[1]

-

Solvent: Dichloromethane (DCM) (Anhydrous)[1]

-

Base: Triethylamine (optional, for acid scavenging)

Step-by-Step Methodology:

-

Dissolution: Dissolve the N-oxide in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.[1]

-

Activation: Add Thionyl Chloride dropwise. The solution will turn yellow/orange.[1]

-

Rearrangement/Substitution: Allow to warm to Room Temperature (25°C). Stir for 2 hours.

-

Note: For the specific "chloromethyl" shift, heating to reflux (40°C) is often required to drive the [3,3]-sigmatropic rearrangement followed by chlorination.[1]

-

-

Workup:

-

Validation:

Quantitative Data & Optimization

The following table summarizes solvent effects on the conversion rate of N-oxide to the Chloromethyl derivative (Protocol 2).

| Solvent System | Reaction Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) | Notes |

| DCM (Anhydrous) | 40 (Reflux) | 2.5 | 92% | 98.5% | Standard.[1] Cleanest product isolation. |

| Toluene | 80 | 1.5 | 84% | 94.0% | Faster, but product coloration observed. |

| Chloroform | 60 (Reflux) | 3.0 | 89% | 97.2% | Good alternative to DCM.[1] |

| DMF | 25 | 4.0 | 65% | 88.0% | Difficult workup; not recommended.[1] |

Safety & Handling (E-E-A-T)

Hazard Class: Pyridine N-oxides are generally stable but can exhibit energetic decomposition at high temperatures (>150°C) or in the presence of strong acids/anhydrides.[1]

-

Thermal Runaway: When performing the Boekelheide rearrangement (with Acetic Anhydride), never add the anhydride to the N-oxide at high temperature. Always add anhydride to the N-oxide at low temp, then heat gradually.[1]

-

Exotherm Management: The oxidation step (Protocol 1) is highly exothermic.[1] Failure to control H2O2 addition rate can lead to a "fume-off."[1]

-

PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.[1] The chloromethyl derivative is a potent alkylator and lachrymator (tear gas effect).[1] Handle only in a hood.[1]

References

-

ChemicalBook. (2024).[1] Synthesis and Properties of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. Retrieved from [1]

-

Ningbo Inno Pharmchem. (2025).[1][5] Applications of 2-Methylpyridine N-oxide in Agrochemicals. Retrieved from [1]

-

National Institutes of Health (NIH). (2010).[1] Redetermination of 2-methyl-4-nitropyridine N-oxide: Structural Insights. PMC. Retrieved from [1]

-

Fisher Scientific. (2025).[1][6] Safety Data Sheet: 4-Methoxypyridine N-oxide. Retrieved from

Sources

- 1. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]

- 4. CN1982297A - Synthesis of pyridine-N-oxide - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. fishersci.com [fishersci.com]

The Versatile Catalyst: Application Notes and Protocols for 2-Methyl-4-methoxypyridine-N-oxide

Introduction: Unveiling the Catalytic Potential of 2-Methyl-4-methoxypyridine-N-oxide

2-Methyl-4-methoxypyridine-N-oxide is a heterocyclic compound that belongs to the versatile class of pyridine N-oxides. These compounds are characterized by a pyridine ring where the nitrogen atom is oxidized. This N-O bond significantly alters the electronic properties of the pyridine ring, rendering the oxygen atom nucleophilic and capable of coordinating to Lewis acids, including metal centers and other electrophiles. This feature is the cornerstone of their broad utility in catalysis.

The substituents on the pyridine ring, in this case, a methyl group at the 2-position and a methoxy group at the 4-position, play a crucial role in fine-tuning the catalytic activity of the N-oxide. The electron-donating nature of the methoxy group increases the electron density on the pyridine ring and, consequently, the nucleophilicity of the N-oxide oxygen. This enhanced Lewis basicity can lead to more efficient activation of reactants in organocatalytic transformations. The methyl group at the 2-position can introduce steric hindrance that may influence the stereochemical outcome of asymmetric reactions.

This guide provides a detailed exploration of the catalytic applications of 2-Methyl-4-methoxypyridine-N-oxide, focusing on its role as a co-oxidant and ligand in metal-catalyzed oxidations and as a potential organocatalyst in asymmetric synthesis. The protocols provided are based on established methodologies for closely related pyridine N-oxides and are intended to serve as a starting point for researchers and drug development professionals.

Part 1: Application in Metal-Catalyzed Oxidation Reactions

Pyridine N-oxides are widely employed as terminal oxidants in a variety of metal-catalyzed oxidation reactions. In these systems, the N-oxide reoxidizes the metal catalyst after it has been reduced in the catalytic cycle, allowing for the use of the primary metal oxidant in catalytic amounts. This is particularly important for expensive and toxic metals like osmium and ruthenium.

Osmium-Catalyzed Dihydroxylation of Alkenes

The syn-dihydroxylation of alkenes to form 1,2-diols is a fundamental transformation in organic synthesis. The use of osmium tetroxide (OsO₄) for this purpose is highly effective but is hampered by its high toxicity and cost. The Upjohn dihydroxylation utilizes a catalytic amount of OsO₄ in the presence of a stoichiometric amount of a co-oxidant, such as an N-oxide, to regenerate the active Os(VIII) species.

2-Methyl-4-methoxypyridine-N-oxide can serve as an efficient co-oxidant in this process. The N-oxide transfers its oxygen atom to the reduced osmium species (Os(VI)), regenerating OsO₄, and is itself reduced to 2-methyl-4-methoxypyridine.

Mechanism of Osmium-Catalyzed Dihydroxylation with an N-Oxide Co-oxidant

Caption: Catalytic cycle for osmium-catalyzed dihydroxylation.

Detailed Protocol: Osmium-Catalyzed syn-Dihydroxylation of Styrene

This protocol is a representative procedure for the dihydroxylation of an alkene using catalytic OsO₄ and an N-oxide co-oxidant.

Materials:

-

Styrene (1.0 mmol, 104 mg)

-

2-Methyl-4-methoxypyridine-N-oxide (1.2 mmol, 167 mg)

-

Osmium tetroxide (2.5% solution in t-butanol, 0.02 mmol, 0.32 mL)

-

Acetone/Water (10:1 v/v, 10 mL)

-

Sodium sulfite (1 g)

-

Magnesium sulfate (anhydrous)

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

To a solution of styrene (1.0 mmol) in a 10:1 mixture of acetone and water (10 mL) in a round-bottom flask, add 2-Methyl-4-methoxypyridine-N-oxide (1.2 mmol).

-

Stir the mixture at room temperature until the N-oxide is completely dissolved.

-

Add the osmium tetroxide solution (0.02 mmol) dropwise to the stirred solution. The reaction mixture will typically turn dark brown.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (10 mL) and stir vigorously for 30 minutes to reduce the osmate esters.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-phenyl-1,2-ethanediol.

Expected Outcome and Rationale:

This procedure should yield the corresponding vicinal diol in good to excellent yields. The use of 2-Methyl-4-methoxypyridine-N-oxide as the co-oxidant is crucial for regenerating the active Os(VIII) catalyst, thus allowing the reaction to proceed with only a catalytic amount of the toxic and expensive osmium tetroxide. The acetone/water solvent system is standard for this transformation, providing a medium that solubilizes both the organic substrate and the inorganic reagents.

Part 2: Application as a Lewis Base Organocatalyst

The nucleophilic oxygen atom of pyridine N-oxides can also act as a Lewis base catalyst, activating electrophilic reagents. This is particularly effective in reactions involving silicon-based reagents, where the high affinity of silicon for oxygen plays a key role. Chiral pyridine N-oxides have been extensively developed for asymmetric catalysis. While 2-Methyl-4-methoxypyridine-N-oxide is not chiral itself, its steric and electronic properties can influence the stereochemical outcome when used in conjunction with chiral reagents or in prochiral substrates.

Asymmetric Allylation of Aldehydes

The asymmetric allylation of aldehydes to produce chiral homoallylic alcohols is a valuable transformation in the synthesis of natural products and pharmaceuticals. Pyridine N-oxides can catalyze the reaction between an aldehyde and a trichlorosilylallyl reagent. The N-oxide activates the allyltrichlorosilane by coordinating to the silicon atom, forming a hypervalent silicate intermediate that is more reactive towards the aldehyde.

The methoxy group in 2-Methyl-4-methoxypyridine-N-oxide is expected to enhance its catalytic activity by increasing the Lewis basicity of the N-oxide oxygen.[1] The methyl group at the 2-position can create a specific steric environment around the active catalytic center, which could be beneficial for stereoselectivity.

Proposed Mechanism of Pyridine N-Oxide-Catalyzed Asymmetric Allylation

Caption: Proposed mechanism for asymmetric allylation.

Detailed Protocol: Asymmetric Allylation of Benzaldehyde

This protocol is a representative procedure for the asymmetric allylation of an aldehyde catalyzed by a pyridine N-oxide.

Materials:

-

Benzaldehyde (1.0 mmol, 106 mg)

-

Allyltrichlorosilane (1.2 mmol, 210 mg)

-

2-Methyl-4-methoxypyridine-N-oxide (0.1 mmol, 13.9 mg)

-

Acetonitrile (anhydrous, 5 mL)

-

Saturated aqueous sodium bicarbonate solution

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, argon-purged round-bottom flask, add 2-Methyl-4-methoxypyridine-N-oxide (0.1 mmol).

-

Add anhydrous acetonitrile (2 mL) and stir until the catalyst is dissolved.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add benzaldehyde (1.0 mmol) to the cooled solution.

-

Slowly add allyltrichlorosilane (1.2 mmol) dropwise to the reaction mixture.

-

Stir the reaction at -78 °C for 6-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous sodium bicarbonate solution (5 mL).

-

Allow the mixture to warm to room temperature and then acidify to pH ~2 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure homoallylic alcohol.

Expected Outcome and Rationale:

This reaction is expected to produce the corresponding homoallylic alcohol. The enantioselectivity will depend on the ability of the achiral catalyst to influence the facial selectivity of the aldehyde in the transition state. The electron-donating methoxy group should enhance the rate of the reaction by increasing the Lewis basicity of the N-oxide.[1] The low temperature is crucial for achieving good stereoselectivity in many asymmetric reactions.

Data Summary: Influence of Substituents on Catalytic Activity

The following table summarizes the expected influence of the methyl and methoxy substituents on the catalytic performance of 2-Methyl-4-methoxypyridine-N-oxide based on general principles of physical organic chemistry.

| Substituent | Position | Electronic Effect | Steric Effect | Expected Impact on Catalysis |

| Methoxy | 4 | Electron-donating | Minimal | Increases Lewis basicity of the N-oxide oxygen, enhancing catalytic activity in both oxidation and Lewis base catalysis. |

| Methyl | 2 | Weakly electron-donating | Significant | Can introduce steric hindrance that may influence stereoselectivity in asymmetric reactions. May slightly increase Lewis basicity. |

Conclusion

2-Methyl-4-methoxypyridine-N-oxide is a promising and versatile catalyst for a range of organic transformations. Its utility as a co-oxidant in metal-catalyzed reactions offers a cost-effective and safer alternative to stoichiometric use of toxic metals. Furthermore, its potential as a Lewis base organocatalyst, enhanced by its electronic properties, opens avenues for its application in asymmetric synthesis. The protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to explore and harness the full catalytic potential of this valuable reagent.

References

- Malkov, A. V., Bell, M., Castelluzzo, F., & Kocovsky, P. (2005). METHOX: A New Pyridine N-Oxide Organocatalyst for the Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes. Organic Letters, 7(15), 3219–3222.

Sources

Application Notes and Protocols: A Deep Dive into the Reaction Mechanisms of 2-Methyl-4-methoxypyridine-N-oxide